molecular formula C4H10ClNO2S B1312604 Diethylsulfamoyl chloride CAS No. 20588-68-5

Diethylsulfamoyl chloride

Cat. No.: B1312604
CAS No.: 20588-68-5
M. Wt: 171.65 g/mol
InChI Key: NDYAAZRKZRTLQC-UHFFFAOYSA-N
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Description

Diethylsulfamoyl chloride is an organosulfur compound with the molecular formula C4H10ClNO2S. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in the formation of sulfonamides, which are important in medicinal chemistry.

Mechanism of Action

Target of Action

Diethylsulfamoyl chloride is a versatile compound used in organic chemistry as a synthetic intermediate It is known to react with electron-deficient alkenes, which are often the targets in its reactions .

Mode of Action

This compound is known to participate in sulfonamidation or sulfonation of electron-deficient alkenes . This involves the generation and precise control of sulfonyl radicals from this compound . The compound interacts with its targets by donating the sulfonyl group to the electron-deficient alkene, resulting in the formation of alkyl sulfonates and sulfonamides .

Biochemical Pathways

The products of its reactions, such as alkyl sulfonates and sulfonamides, can have significant effects on various biochemical pathways depending on their specific structures and properties .

Result of Action

The primary result of this compound’s action is the formation of alkyl sulfonates and sulfonamides . These compounds can have a wide range of molecular and cellular effects depending on their specific structures and properties. For example, some sulfonamides are used as antibiotics, while some sulfonates have detergent properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the rate and outcome of its reactions. It is also worth noting that this compound is sensitive to moisture , which means that it must be stored and handled under dry conditions to maintain its reactivity and stability.

Biochemical Analysis

Biochemical Properties

Diethylsulfamoyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of sulfonamides. It interacts with various enzymes and proteins, facilitating the formation of sulfonamide bonds. These interactions are essential for the compound’s role in medicinal chemistry, where it is used to create drugs with antibacterial and anticancer properties . The nature of these interactions often involves the formation of covalent bonds with amino groups in proteins, leading to the inhibition or modification of enzyme activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme crucial for nerve function, leading to altered neurotransmission . Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular responses and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and thus affecting neurotransmission . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antibacterial or anticancer activity. At high doses, this compound can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . For instance, it can inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent changes in metabolic pathways related to neurotransmission.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylsulfamoyl chloride can be synthesized through the reaction of sulfuryl chloride with diethylamine. The reaction is typically carried out in a solvent such as benzene, toluene, chloroform, or methylene chloride. The reaction conditions are maintained at a temperature range of -30°C to +30°C, with an optimal range of -10°C to +20°C .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of sulfuryl chloride and diethylamine in a controlled environment to ensure high yield and purity. The reaction is performed in a solvent to facilitate the reaction and control the temperature. The process is designed to minimize the release of harmful gases such as hydrogen chloride and sulfur dioxide .

Chemical Reactions Analysis

Types of Reactions

Diethylsulfamoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products

Scientific Research Applications

Diethylsulfamoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

    Dimethylsulfamoyl chloride: Similar in structure but with methyl groups instead of ethyl groups.

    Methylethylsulfamoyl chloride: Contains one methyl and one ethyl group.

Uniqueness

Diethylsulfamoyl chloride is unique due to its specific reactivity and the types of products it forms. Its ethyl groups provide different steric and electronic properties compared to its methyl and methylethyl counterparts, making it suitable for specific synthetic applications .

Properties

IUPAC Name

N,N-diethylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYAAZRKZRTLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460102
Record name diethylsulfamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20588-68-5
Record name diethylsulfamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylsulfamoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N,N-Disubstituted sulfamoyl chlorides were prepared as described by Binkley and Degering [J. Am. Chem. Soc., 61, 3250-3251 (1939)], herein incorporated by reference. For example, diethylamine (0.33 mole) was added very slowly to sulfuryl chloride (0.33 mole) with vigorous stirring and ice water chilling. The mixture was warmed and heated under reflux for 24 hours. The cooled mixture was extracted with anhydrous ethyl ether, and the extract was concentrated and the residue distilled under reduced pressure to afford N,N-diethyl sulfamoyl chloride, b.p. 69° (10 mmHg). N,N-Dimethyl-sulfamoyl chloride was purchased commercially.
Quantity
0.33 mol
Type
reactant
Reaction Step One
Quantity
0.33 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of diethylamine hydrochloride (1 g) in sulfuryl chloride (10 ml) was heated at 50° C. for 4 hours. The solution was allowed to cool to ambient temperature and sulfuryl cloride was evaporated in vacuo. To the residue were added ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to give diethylsulfamoyl chloride (720 mg) as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethylsulfamoyl chloride
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Diethylsulfamoyl chloride
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Diethylsulfamoyl chloride
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Diethylsulfamoyl chloride
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Diethylsulfamoyl chloride
Customer
Q & A

Q1: What makes the hydrolysis of Diethylsulfamoyl chloride unique compared to Dimethylsulfamoyl chloride?

A1: this compound (2) hydrolyzes significantly faster than Dimethylsulfamoyl chloride (1), approximately eight times faster []. This difference is attributed to a phenomenon called "hydrogen participation." Essentially, the presence of the ethyl groups in this compound facilitates the hydrolysis reaction. Additionally, this compound exhibits an unusual temperature dependency in its hydrolysis reaction, with a negative temperature coefficient of the enthalpy of activation (-39 cal mol-1 deg-1) []. This characteristic points towards a complex interplay of factors, including solvent reorganization, influencing the reaction rate.

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